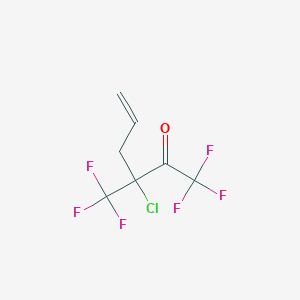
4-(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-3,3,4-trifluoro-1-cyclobuten-1-yl)nitrobenzene, or 4-CNBCNB, is a nitrobenzene derivative with a cyclobutenyl substituent. It is an important organic compound that has a wide range of applications in scientific research, including organic synthesis and drug development. 4-CNBCNB is a highly versatile compound that can be used for a variety of purposes, including catalysis and drug synthesis.
Scientific Research Applications
4-CNBCNB has a wide range of applications in scientific research. It is used as a catalyst in organic synthesis reactions, such as the synthesis of a variety of heterocyclic compounds. 4-CNBCNB is also used in the synthesis of various drugs, including antibiotics, antifungals, and antivirals. Furthermore, 4-CNBCNB is used in the development of polymers and other materials for various applications.
Mechanism of Action
The mechanism of action of 4-CNBCNB is not fully understood. However, it is believed to act as an electron-withdrawing group, which increases the electron density of the adjacent atom and facilitates the formation of new bonds. It is also believed to act as an acid, which increases the rate of reaction by protonating the reactant molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CNBCNB are not fully understood. However, it is believed to have a wide range of effects on the body, including the inhibition of enzyme activity, the regulation of gene expression, and the modulation of cell signaling pathways. Furthermore, 4-CNBCNB has been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The major advantage of using 4-CNBCNB in laboratory experiments is its high reactivity and low toxicity. This makes it a safe and effective reagent for a variety of reactions. However, 4-CNBCNB is also sensitive to light and heat, which can cause it to decompose and form unwanted byproducts. Furthermore, it is expensive and can be difficult to obtain in large quantities.
Future Directions
There are many potential future directions for 4-CNBCNB research. These include the development of new synthesis methods, the exploration of its potential applications in drug synthesis, and the further investigation of its biochemical and physiological effects. Additionally, research could be conducted on the development of new catalysts based on 4-CNBCNB and the optimization of existing catalysts. Finally, further research could be conducted on the development of new materials based on 4-CNBCNB, such as polymers and nanomaterials.
Synthesis Methods
4-CNBCNB can be synthesized via a two-step reaction involving the reaction of 4-chloro-3,3,4-trifluoro-1-cyclobuten-1-yl bromide with sodium nitrite in acetic acid. The first step involves the formation of a diazonium salt, followed by the reaction of the salt with hydrazine to form 4-CNBCNB.
properties
IUPAC Name |
1-(4-chloro-3,3,4-trifluorocyclobuten-1-yl)-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClF3NO2/c11-10(14)8(5-9(10,12)13)6-1-3-7(4-2-6)15(16)17/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNXIMQGFCBWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(C2(F)Cl)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,2,2-Trifluoro-N-[2-nitro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide, 96%](/img/structure/B6311158.png)


![4-[2-Hydrazinylidene-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile](/img/structure/B6311193.png)



![2,4-Dichloro-3-(chlorodifluoromethoxy]aniline](/img/structure/B6311210.png)



